molecular formula C17H17N3O4 B13713251 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole

Cat. No.: B13713251
M. Wt: 327.33 g/mol
InChI Key: VPJPKCUUKRIRAQ-UHFFFAOYSA-N
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Description

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole is a nitroaromatic compound featuring a dihydroimidazole ring fused to a substituted phenyl group. The phenyl substituents include a benzyloxy group at position 4, a methoxy group at position 3, and a nitro group at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and synthetic chemistry applications. The compound’s synthesis involves reacting intermediates with ethylenediamine under controlled conditions, as demonstrated in Example 4b of , yielding a product confirmed via $ ^1 \text{H-NMR} $ (e.g., peaks at 3.31 ppm for methylene protons and 5.29 ppm for benzyloxy protons) .

Properties

Molecular Formula

C17H17N3O4

Molecular Weight

327.33 g/mol

IUPAC Name

2-(3-methoxy-2-nitro-4-phenylmethoxyphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C17H17N3O4/c1-23-16-14(24-11-12-5-3-2-4-6-12)8-7-13(15(16)20(21)22)17-18-9-10-19-17/h2-8H,9-11H2,1H3,(H,18,19)

InChI Key

VPJPKCUUKRIRAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C2=NCCN2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole typically involves multiple steps. One common route includes the initial formation of the benzyloxy and methoxy substituted phenyl ring, followed by nitration to introduce the nitro group. The final step involves the cyclization to form the dihydroimidazole ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce carbonyl or carboxyl groups.

Scientific Research Applications

2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Compound 6 (): 6-(4,5-Dihydro-1H-imidazol-2-yl)-2-[5-(4-nitrophenyl)furan-2-yl]benzothiazole hydrochloride

  • Core Structure : Benzothiazole with dihydroimidazole and nitrophenyl-furan substituents.
  • Key Differences: The benzothiazole core (vs. A nitro group is attached to a furan ring rather than directly to the phenyl group, altering electronic interactions. Molecular Weight: ~457.9 g/mol (C${20}$H${17}$ClN$4$O$3$S) vs. 325.32 g/mol for the target compound.
  • Synthesis : Uses furan-2-carbaldehyde and nitrobenzene derivatives, differing from the benzyloxy-methoxy-nitrobenzene intermediate in the target compound’s synthesis .

BRL44408 (): 2-[2H-(1-methyl-1,3-dihydroisoindole)methyl]-4,5-dihydroimidazole

  • Core Structure : Dihydroimidazole with a methyl-dihydroisoindole substituent.
  • Lacks nitro and methoxy groups, which are critical for electronic modulation in the target compound.
  • Pharmacology: Acts as an α2-adrenoceptor antagonist and interacts with 5-HT$_{1A}$ receptors, suggesting divergent biological targets compared to the nitroaromatic target compound .

2-Benzyl-4,5-dihydro-1H-imidazole ()

  • Core Structure : Simple dihydroimidazole with a benzyl group.
  • Key Differences :
    • Absence of methoxy, nitro, and benzyloxy substituents reduces polarity and reactivity.
    • Solubility : Higher solubility in polar aprotic solvents (e.g., DMSO) due to fewer bulky groups, contrasting with the target compound’s lower solubility predicted from its nitro and benzyloxy substituents .

Substituent Effects on Reactivity and Bioactivity

Nitro Group Impact

  • The nitro group at position 2 in the target compound is a strong electron-withdrawing group, polarizing the aromatic ring and enhancing electrophilic reactivity. This contrasts with Compound 6 (), where the nitro group is on a furan ring, creating a conjugated system with reduced localized electron withdrawal .

Benzyloxy vs. Methoxy Groups

  • In contrast, 3-Methoxy-4-nitrobenzoic acid () lacks the dihydroimidazole ring but shares methoxy and nitro substituents, highlighting how the dihydroimidazole moiety in the target compound may enhance binding to nitrogen-containing biological targets .

Pharmacological and Industrial Relevance

  • The nitro group in the target compound may confer antibacterial or antiparasitic activity, as seen in other nitroaromatics .
  • Industrial Use : The benzyloxy group’s stability under acidic conditions (per ’s solubility studies) makes the compound suitable for formulations requiring prolonged shelf life .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole Phenyl + dihydroimidazole Benzyloxy, methoxy, nitro 325.32 High electrophilicity, moderate solubility
Compound 6 () Benzothiazole Nitrophenyl-furan, dihydroimidazole 457.9 Enhanced π-conjugation, CNS activity
BRL44408 () Dihydroimidazole Methyl-dihydroisoindole 273.37 α2-Adrenoceptor antagonism
2-Benzyl-4,5-dihydro-1H-imidazole () Dihydroimidazole Benzyl 174.24 High solubility in DMSO

Biological Activity

The compound 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole is a member of the imidazole family, which has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H17N3O4
  • Molecular Weight : 327.33 g/mol
  • CAS Number : 67323-06-2

The compound features a nitrophenyl group that is known for contributing to various biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research has indicated that compounds similar to 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole exhibit significant anticancer effects. A study on related benzofuran derivatives demonstrated their ability to suppress cell proliferation and metastasis in hepatocellular carcinoma (HCC) cell lines. Notably, these compounds downregulated genes associated with epithelial–mesenchymal transition (EMT), such as vimentin and MMP9, while upregulating E-cadherin expression .

Table 1: Summary of Anticancer Effects

CompoundCell LineIC50 (μM)Mechanism of Action
BMBFHuh738.15Inhibition of EMT
BMBFPLC/PRF/5Not reportedDownregulation of p53

Antimicrobial Activity

Imidazole derivatives have been explored for their antimicrobial properties. A study highlighted that certain nitrophenyl derivatives showed potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . This suggests that 2-[4-(Benzyloxy)-3-methoxy-2-nitrophenyl]-4,5-dihydroimidazole may also possess similar antimicrobial properties due to its structural similarities.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells by activating intrinsic pathways.
  • Modulation of Gene Expression : The ability to regulate genes involved in cell migration and invasion is crucial for its anticancer effects.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that can protect against oxidative stress in cells, enhancing their therapeutic potential.

Case Studies

A notable case study involved the application of related compounds in clinical settings for HCC treatment. The findings indicated a significant reduction in tumor growth and metastasis when treated with non-toxic concentrations of benzofuran derivatives .

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